
Hexyl 2,6-dichloronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2,6-dichloronaphthalene-1-carboxylate is an organic compound with the molecular formula C17H18Cl2O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the naphthalene ring, as well as a hexyl ester group at the 1 position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2,6-dichloronaphthalene-1-carboxylate typically involves the esterification of 2,6-dichloronaphthalene-1-carboxylic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 2,6-dichloronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2,6-dichloronaphthalene-1-carboxylic acid.
Reduction: Formation of hexyl 2,6-dichloronaphthalene-1-methanol.
Substitution: Formation of hexyl 2,6-dimethoxynaphthalene-1-carboxylate.
Applications De Recherche Scientifique
Hexyl 2,6-dichloronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of hexyl 2,6-dichloronaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloronaphthalene: A closely related compound with similar structural features but lacking the hexyl ester group.
Hexyl naphthalene-1-carboxylate: Similar in structure but without the chlorine atoms at the 2 and 6 positions.
Uniqueness
Hexyl 2,6-dichloronaphthalene-1-carboxylate is unique due to the combination of its hexyl ester group and the presence of chlorine atoms at specific positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
118585-19-6 |
|---|---|
Formule moléculaire |
C17H18Cl2O2 |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
hexyl 2,6-dichloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H18Cl2O2/c1-2-3-4-5-10-21-17(20)16-14-8-7-13(18)11-12(14)6-9-15(16)19/h6-9,11H,2-5,10H2,1H3 |
Clé InChI |
CWBDTFDMDCPBNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=C(C=CC2=C1C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


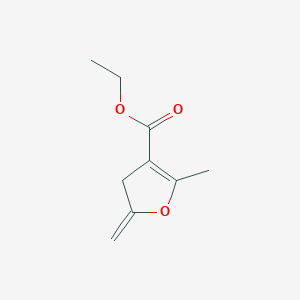
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

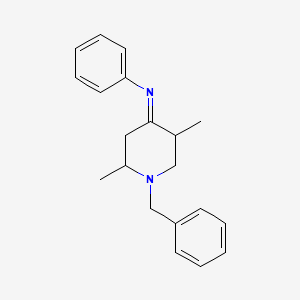
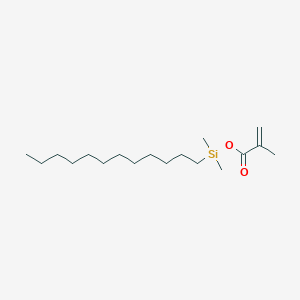
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
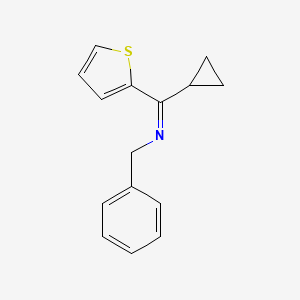
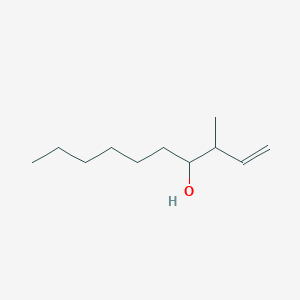

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
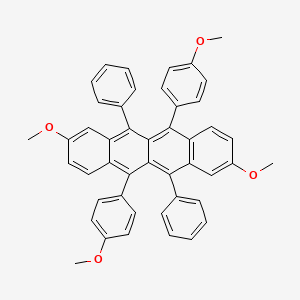
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
